molecular formula C24H28N2 B1661935 Bisaniline P CAS No. 2716-10-1

Bisaniline P

Cat. No.: B1661935
CAS No.: 2716-10-1
M. Wt: 344.5 g/mol
InChI Key: HESXPOICBNWMPI-UHFFFAOYSA-N
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Description

Bisaniline P, also known as 4,4’-(1,4-phenylenediisopropylidene)dianiline, is an organic compound with the molecular formula C24H28N2. It is a type of aromatic diamine characterized by the presence of two aniline groups connected by a phenylenediisopropylidene bridge. This compound is known for its applications in the synthesis of high-performance polymers and materials due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisaniline P can be synthesized through a multi-step process involving the reaction of acetone with aniline in the presence of a catalyst to form the intermediate 4,4’-diaminodiphenylmethane. This intermediate is then subjected to further reactions to introduce the isopropylidene groups, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Bisaniline P undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Bisaniline P has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bisaniline P involves its ability to interact with various molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its effectiveness in different applications. The specific pathways and targets depend on the context in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Methylenebis(2,6-diethylaniline)
  • 4,4’-Oxydianiline
  • 4,4’-Diaminodiphenylmethane
  • 4,4’-Hexafluoroisopropylidenedianiline

Uniqueness

Bisaniline P stands out due to its unique phenylenediisopropylidene bridge, which imparts distinct structural and electronic properties. This makes it particularly suitable for applications requiring high thermal stability and mechanical strength .

Properties

IUPAC Name

4-[2-[4-[2-(4-aminophenyl)propan-2-yl]phenyl]propan-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16H,25-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESXPOICBNWMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051947
Record name Bisaniline P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2716-10-1
Record name 4,4′-[1,4-Phenylenebis(1-methylethylidene)]bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2716-10-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisaniline P
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002716101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[1,4-phenylenebis(1-methylethylidene)]bis-
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Record name Bisaniline P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1,4-Phenylenediisopropylidene)bisaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does bisaniline P contribute to the properties of polyimide aerogels?

A1: this compound plays a crucial role in forming polyimide aerogels with enhanced mechanical properties. [] In a study by , this compound, along with 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), was used to create polyimide aerogels cross-linked with octa(aminophenyl)silsesquioxane (OAPS). These aerogels exhibited superior modulus compared to polymer-reinforced silica aerogels of similar densities. [] This highlights the significant impact of this compound on the mechanical strength of the resulting aerogels.

Q2: What is the structural characterization of this compound?

A2: this compound (BAX) is an aromatic diamine with the following characteristics:

    Q3: Are there studies on the compatibility of this compound with other monomers in polymer synthesis?

    A3: Yes, research indicates that this compound exhibits compatibility with various monomers. [, ] For instance, it can be successfully copolymerized with siloxane-containing monomers to create perfectly alternating segmented polyimide siloxane copolymers. [] This suggests its versatility in synthesizing copolymers with tailored properties for specific applications.

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